molecular formula C7H4ClN3O2 B2992484 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1505900-70-8

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2992484
M. Wt: 197.58
InChI Key: XPEICUOGPUURNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid presents two possible tautomeric forms: the 1H- and 2H-isomers . The 1H- and 2H-pyrazolo[3,4-b]pyridines are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been reported in numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C6H4ClN3, and its molecular weight is 153.57 .

Scientific Research Applications

Medicinal Chemistry Applications

"6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a compound of interest in the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for synthesizing derivatives with potential therapeutic effects. For example, derivatives of this compound have been explored for their antihypertensive activity, as seen with MK-672, which showed significant antihypertensive effects in animal studies (Okun, Maibach, & Gates, 1971) Okun et al., 1971.

Pharmacological Applications

In pharmacology, the compound's derivatives are investigated for their binding affinity to various receptors, such as the Translocator Protein (TSPO). For instance, studies comparing TSPO imaging using derivatives of this compound have shown promise in predicting progression of glioblastoma multiforme, a type of brain tumor, indicating its potential utility in clinical settings (Jensen et al., 2015) Jensen et al., 2015.

Environmental Science Applications

Research has also delved into the environmental impact and exposure to compounds structurally related to "6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid," such as pyrethroids and pyrethroid metabolites. These studies are crucial for understanding human and ecological exposure to these chemicals, which are widely used as insecticides. Investigations into the urinary metabolites of pyrethroids in populations have provided insight into exposure levels, aiding in the assessment of potential health risks (Wielgomas, 2013; Lin et al., 2020) Wielgomas, 2013; Lin et al., 2020.

properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEICUOGPUURNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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